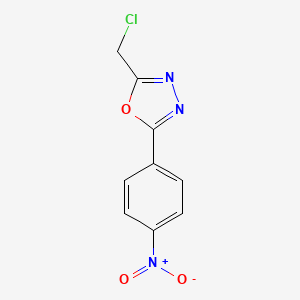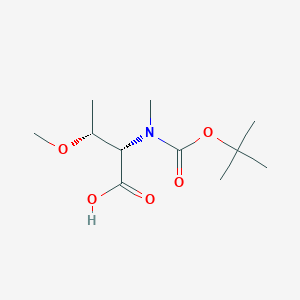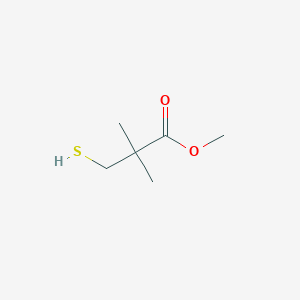
2,2-ジメチル-3-メルカプトプロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2,2-dimethyl-3-sulfanylpropanoate: is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid and contains a mercapto group (–SH) and a methyl ester group (–COOCH3). This compound is known for its applications in various chemical reactions and industrial processes.
科学的研究の応用
Chemistry: methyl 2,2-dimethyl-3-sulfanylpropanoate is used as a reagent in click chemistry, particularly in thiol-ene reactions. It is also employed in the synthesis of various organic compounds and polymers .
Biology: In biological research, this compound is used to modify proteins and peptides through thiol-ene click reactions. It is also utilized in the study of enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the production of high-performance epoxy resin hardeners and polyurethane materials with high refractive indices .
準備方法
Synthetic Routes and Reaction Conditions: methyl 2,2-dimethyl-3-sulfanylpropanoate can be synthesized through several methods. One common method involves the reaction of 3-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at temperatures between 65-70°C for about 15 hours. After the reaction, the mixture is neutralized, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of methyl 2,2-dimethyl-3-mercaptopropanoate often involves large-scale batch reactors. The process includes the addition of chlorotrimethylsilane to a solution of 3-mercaptopropionic acid in methanol at low temperatures (around -10°C). The reaction mixture is then stirred and allowed to reach room temperature before being neutralized and purified .
化学反応の分析
Types of Reactions: methyl 2,2-dimethyl-3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
作用機序
The mechanism of action of methyl 2,2-dimethyl-3-mercaptopropanoate involves its ability to form covalent bonds with other molecules through its mercapto group. This reactivity allows it to participate in various chemical reactions, including thiol-ene click reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Methyl 3-mercaptopropionate: Similar in structure but lacks the additional methyl groups on the carbon chain.
Ethyl 2,2-dimethyl-3-mercaptopropanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Butyl 3-mercaptopropionate: Similar structure with a butyl ester group.
Uniqueness: methyl 2,2-dimethyl-3-sulfanylpropanoate is unique due to its specific combination of a mercapto group and a methyl ester group, which provides distinct reactivity and properties. The presence of the additional methyl groups on the carbon chain also influences its chemical behavior and applications .
特性
IUPAC Name |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,4-9)5(7)8-3/h9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDOFZPRBTTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35040-69-8 |
Source


|
| Record name | methyl 2,2-dimethyl-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
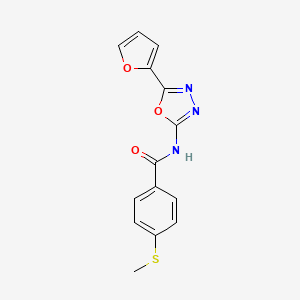

![tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2359905.png)


![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
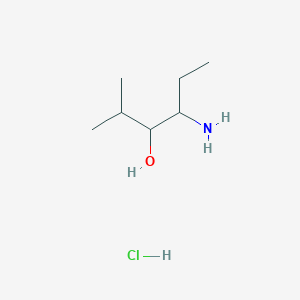
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
